molecular formula C6H11NO B155158 2,4,4-Trimethyl-2-oxazoline CAS No. 1772-43-6

2,4,4-Trimethyl-2-oxazoline

Cat. No. B155158
CAS RN: 1772-43-6
M. Wt: 113.16 g/mol
InChI Key: HZRZMHNRCSIQFT-UHFFFAOYSA-N
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Description

2,4,4-Trimethyl-2-oxazoline is a nucleophilic monomer that has been studied for its ability to copolymerize with electrophilic monomers such as N-phenylmaleimide and p-methoxyphenylmaleimide without the need for an added initiator . This monomer is also involved in the synthesis of polymers containing pseudohalide groups and has been used in the functionalizing living cationic polymerization of 2-methyl-2-oxazoline . Additionally, it has been utilized in the synthesis of chiral molecules, such as in the stereodivergent synthesis of chiral 4,5-disubstituted bis(oxazolines) .

Synthesis Analysis

The synthesis of polymers containing 2,4,4-trimethyl-2-oxazoline often involves cationic polymerization. For instance, the cationic homopolymerization of this monomer using BF3Et2O as an initiator has been explored, with the reaction occurring through ring opening of oxazoline via oxazolinium intermediates . Moreover, the synthesis of chiral bis(oxazolines) from dimethylmalonyl bis-diamides of suitable 1,2-disubstituted chiral aminoethanol has been reported, with the ring closure being achieved with either retention or inversion of the configuration at the chiral center .

Molecular Structure Analysis

The molecular structure of compounds related to 2,4,4-trimethyl-2-oxazoline has been determined through various methods. For example, the crystal structure of a related compound, 4-(2,4,6-trimethyl)benzylidene-2-phenyloxazolin-5-one, has been elucidated, revealing a Z configuration about the exocyclic double bond and a significant twist of the benzylidene ring out of the oxazoline ring plane .

Chemical Reactions Analysis

2,4,4-Trimethyl-2-oxazoline undergoes various chemical reactions. It has been used in the conjugated addition of bis(oxazolinyl)zinc to substituted 2-nitrovinyl benzenes, providing an alternative synthesis of (±)-Rolipram . Additionally, acylation of 2,4,4-trimethyl-2-oxazoline with acid chlorides has been performed to yield C,N-diacylated products, which upon hydrolysis give enols of 2-acylmethyl-oxazolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of polymers derived from 2,4,4-trimethyl-2-oxazoline have been characterized using techniques such as FT-IR, 1H-NMR, and size exclusion chromatography. These analyses support the occurrence of ring-opening polymerization and provide insights into the functional groups present in the resulting polymers . The copolymerization of 2,4,4-trimethyl-2-oxazoline with other monomers has been characterized by elemental analyses and spectroscopy, with the determination of apparent monomer reactivity ratios .

Scientific Research Applications

  • Copolymerization and Polymerization :

    • 2,4,4-Trimethyl-2-oxazoline has been utilized in copolymerization with N-phenylmaleimide and p-methoxyphenylmaleimide, demonstrating its potential in creating new polymeric materials (Rivas & Pizarro, 1989).
    • Its application in cationic homopolymerization was explored using BF3Et2O as an initiator, which highlights its versatility in polymer chemistry (Rivas & Zapata, 1990).
  • Chemistry of Oxazoline Ligands :

    • 2,4,4-Trimethyl-2-oxazoline plays a significant role as a ligand in coordination chemistry, particularly in transition metal-catalyzed asymmetric syntheses (Gómez, Muller, & Rocamora, 1999).
  • Synthesis of β-Keto Esters :

    • This chemical has been used in the synthesis of β-keto esters, showcasing its utility in organic synthesis (Tohda et al., 1984).
  • Stability and Thermal Properties :

    • Research on 2,4,4-Trimethyl-2-oxazoline anion-zinc derivatives has shown remarkable thermal stability, important for applications in chemistry and materials science (Oliveira et al., 2007).
  • Electrochemical Studies :

    • Studies have been conducted on the electroreduction of 2,4,4-Trimethyl-2-oxazoline, which is vital in understanding its electrochemical behavior (Ryan & Kariv-Miller, 1988).
  • Biomaterials and Biomedical Applications :

    • The potential of 2,4,4-Trimethyl-2-oxazoline in creating hydrophilic polymers comparable to poly(ethylene glycol) for use as biomaterials has been explored, indicating its significance in biomedical applications (Lorson et al., 2018).
  • Stimulus-Responsive Polymers :

    • Its use in designing stimulus-responsive polymers for biomedical applications like drug delivery and tissue repair has been reviewed, highlighting its functional versatility (Jana & Uchman, 2020).
  • Influence on Corrosion and Scale Inhibition :

    • Studies have shown that oxazoline derivatives, including 2,4,4-Trimethyl-2-oxazoline, can be effective in inhibiting corrosion and scale in metal surfaces, which is crucial in industrial applications (Labriti et al., 2012).

Safety And Hazards

2,4,4-Trimethyl-2-oxazoline is irritating, and contact with the skin and eyes may cause irritation and inflammation . It is a flammable liquid, so contact with high temperature and open fire should be avoided .

Future Directions

2,4,4-Trimethyl-2-oxazoline was used in the synthesis of 2,2-dimethyloxazolines of C2-elongated fatty acids . This suggests potential future applications in the synthesis of other complex organic compounds.

properties

IUPAC Name

2,4,4-trimethyl-5H-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5-7-6(2,3)4-8-5/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRZMHNRCSIQFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(CO1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10170268
Record name 4,5-Dihydro-2,4,4-trimethyloxazole
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Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,4-Trimethyl-2-oxazoline

CAS RN

1772-43-6
Record name 2,4,4-Trimethyl-2-oxazoline
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dihydro-2,4,4-trimethyloxazole
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Record name 1772-43-6
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Record name 4,5-Dihydro-2,4,4-trimethyloxazole
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Record name 4,5-dihydro-2,4,4-trimethyloxazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
171
Citations
BL Rivas, M Zapata - Polymer Bulletin, 1990 - Springer
The cationic homopolymerization of 2,4,4-trimethyl-2-oxazoline using BF 3 Et 2 O as initiator at different initiator concentrations, temperatures, times and solvents of polymerization were …
Number of citations: 12 link.springer.com
BL Rivas, GC Pizarro - European polymer journal, 1989 - Elsevier
2,4,4-Trimethyl-2-oxazoline as a nucleophilic monomer was copolymerized without added initiator with N-phenylmaleimide and p-methoxyphenylmaleimide as electrophilic monomers. …
Number of citations: 9 www.sciencedirect.com
PHG Zarbin, ARM Oliveira, F Simonelli, JAFP Villar… - Tetrahedron letters, 2004 - Elsevier
As part of our ongoing investigation on the versatility of 4,4-dimethyl-2-oxazoline derivatives, we present a straightforward synthesis of chiral lactone pheromones from readily available …
Number of citations: 21 www.sciencedirect.com
A Yahiaoui, A Hachemaoui… - Journal of applied …, 2007 - Wiley Online Library
2,4,4‐Triméthyl‐2‐oxazoline was polymerized, using an acid exchanged montmorillonite clay as catalyst, with the aim to study the influence of the methyl group size in the initiation and …
Number of citations: 11 onlinelibrary.wiley.com
HJ Shine, BJ Zhao, JN Marx, T Ould-Ely… - The Journal of …, 2004 - ACS Publications
The monoadducts (4a−d) of thianthrene cation radical perchlorate (1a) and isobutene, 2-methylbutene, 2-methyl-2-butene, and 2-methylpentene decompose spontaneously in …
Number of citations: 26 pubs.acs.org
T Ishizone, J Tsuchiya, A Hirao, S Nakahama - Macromolecules, 1998 - ACS Publications
Anionic polymerizations of 2-[2-(4-ethenylphenyl)ethenyl]-4,4-dimethyl-2-oxazoline (1), 2-[2-(4-isopropenylphenyl)ethenyl]-4,4-dimethyl-2-oxazoline (2), and 2-[1-methyl-2-(4-…
Number of citations: 7 pubs.acs.org
CM Ryan, E Kariv-Miller - Tetrahedron, 1988 - Elsevier
The cathodic behavior of 2-pheny1-4,4-dimethyl-2-oxazoline (4), 2,4,4-trimethyl-2-oxazoline (7) and 2-(1,1-dimethylethyl)-4,4-dimethyl-2-oxazoline (8) at Hg electrodes was investigated…
Number of citations: 5 www.sciencedirect.com
R Zhang, X Wang, M Xu, H Lian, Y Pan… - Synthetic …, 2000 - Taylor & Francis
2-(2-Aryl-2-aminoethenyl)-4,4-dimethyl-2-oxazolines were prepared by nucleophilic addition of 2,4,4-trimethyl-2-oxazoline with aryl nitriles under the assistance of ultrasonically …
Number of citations: 2 www.tandfonline.com
MBM de Mello, GC Clososki, L Piovan… - Journal of …, 2015 - Elsevier
In this study we present an alternative method to obtain several substituted mono or bis-2-oxazolines containing a chalcogen atom as a tether element. Alkylation of 2-tosyloximethylene-…
Number of citations: 4 www.sciencedirect.com
A Decken, CR Eisnor, RA Gossage, SM Jackson - Inorganica chimica acta, 2006 - Elsevier
The synthesis and characterisation (NMR, IR, X-ray diffraction and elemental analysis) of a series of zinc dialkyldithiocarbamato complexes incorporating a monodentate oxazoline …
Number of citations: 44 www.sciencedirect.com

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